

Spermine vs. Spermidine: A Comparative Analysis of Anti-Aging Potency

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

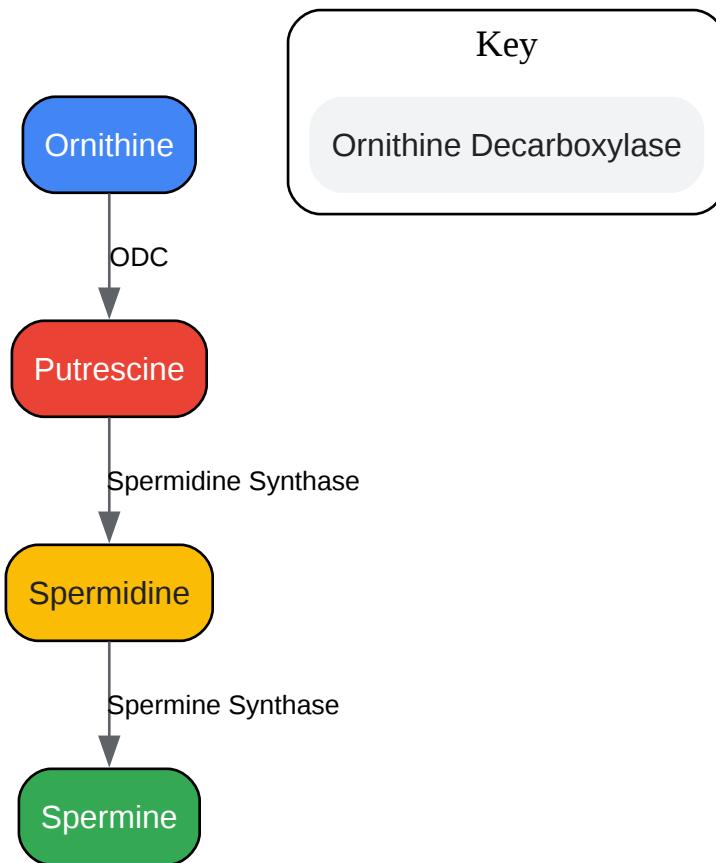
Compound Name: *Spermine hydrochloride*

Cat. No.: *B1663681*

[Get Quote](#)

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction


The quest to understand and modulate the aging process has led researchers to investigate a class of ubiquitous biogenic polyamines, primarily spermine and its precursor, spermidine. Found in all living organisms, these molecules are fundamental to a multitude of cellular processes, including cell growth, proliferation, and DNA stability.^{[1][2]} With advancing age, the endogenous levels of these polyamines decline, a phenomenon that has been correlated with the onset of age-related diseases.^[3] Consequently, exogenous supplementation with spermine and spermidine has emerged as a promising strategy to promote healthy aging and extend lifespan in various model organisms.^{[2][4][5][6]}

This guide provides a comprehensive, evidence-based comparison of the anti-aging properties of spermine and spermidine. We will dissect their biochemical relationship, compare their efficacy in lifespan extension across species, and delve into the nuanced differences in their molecular mechanisms of action. This analysis is designed to equip researchers, scientists, and drug development professionals with the detailed, data-driven insights necessary to advance research in this field.

Biochemical Relationship and Metabolic Pathway

Spermidine and spermine are intrinsically linked through a tightly regulated metabolic pathway. Spermidine is the direct precursor to spermine. The pathway begins with the amino acid

ornithine, which is converted to putrescine. Spermidine synthase then catalyzes the addition of an aminopropyl group (from decarboxylated S-adenosylmethionine) to putrescine, forming spermidine. Subsequently, spermine synthase adds another aminopropyl group to spermidine to yield spermine.[7] This hierarchical synthesis is a critical point of consideration when evaluating their biological effects.

[Click to download full resolution via product page](#)

Caption: The biosynthetic pathway of polyamines, showing the conversion of ornithine to putrescine, then to spermidine, and finally to spermine.

Comparative Efficacy in Lifespan and Healthspan Extension

Both spermine and spermidine have demonstrated the ability to extend lifespan and improve healthspan across a range of model organisms, from yeast and nematodes to flies and rodents.[2][4][6][8][9]

In a key study, lifelong supplementation with either spermidine or spermine in the drinking water of C57BL/6J mice resulted in a significant extension of median lifespan compared to control or putrescine-fed mice.[\[6\]](#) This suggests that both molecules are potent geroprotectors. Another study using senescence-accelerated mice (SAMP8) found that oral administration of both spermidine and spermine improved cognitive function, reduced oxidative stress, and modulated key aging pathways in the brain.[\[10\]](#)[\[11\]](#)

While many studies report the positive effects of both compounds, direct, quantitative comparisons of potency are less common. However, the existing evidence consistently places both molecules as effective agents in promoting longevity.

Model Organism	Compound(s)	Key Findings	Reference
<i>S. cerevisiae</i> (Yeast)	Spermidine	Extended chronological lifespan.	[2]
<i>C. elegans</i> (Nematode)	Spermidine	Increased lifespan.	[2] [9]
<i>D. melanogaster</i> (Fly)	Spermidine	Extended lifespan and delayed age-associated memory impairment.	[2] [4]
<i>M. musculus</i> (Mouse)	Spermidine, Spermine	Both extended median lifespan; improved cardiac function and reduced age-related pathology.	[6] [12]
<i>M. musculus</i> (SAMP8)	Spermidine, Spermine	Both ameliorated cognitive dysfunction by inducing autophagy and improving mitochondrial function.	[10] [11]
<i>R. norvegicus</i> (Rat)	Spermidine	Long-term treatment from middle-age improved healthspan.	[9]

Mechanisms of Action: A Head-to-Head Comparison

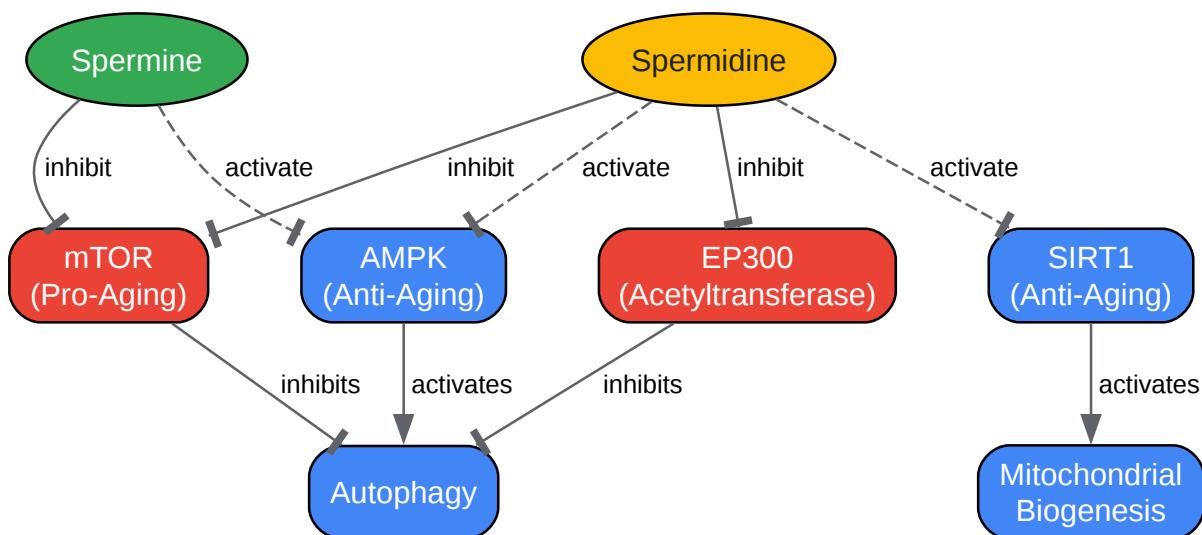
The anti-aging effects of spermine and spermidine are attributed to their influence on several of the core hallmarks of aging. While their mechanisms often overlap, subtle differences in their molecular interactions and downstream effects are beginning to be elucidated.

Autophagy Induction

Autophagy, the cellular process for degrading and recycling damaged organelles and proteins, is arguably the most well-documented mechanism for both spermidine and spermine's anti-aging effects.[\[5\]](#)[\[13\]](#)[\[14\]](#) A decline in autophagic activity is a hallmark of aging, and its induction is a key strategy for promoting longevity.[\[2\]](#)

- Spermidine: The role of spermidine as a potent autophagy inducer is extensively documented.[\[2\]](#)[\[4\]](#) It functions, at least in part, by inhibiting the acetyltransferase EP300.[\[12\]](#) [\[15\]](#) EP300 negatively regulates autophagy by acetylating key proteins in the autophagy machinery. By inhibiting EP300, spermidine promotes a state of hypoacetylation, which robustly triggers autophagic flux.[\[12\]](#) This mechanism is independent of the canonical mTOR pathway, although spermidine can also influence mTOR signaling.[\[16\]](#)[\[17\]](#)
- Spermine: As the metabolic product of spermidine, spermine also induces autophagy.[\[6\]](#)[\[10\]](#) Studies in SAMP8 mice show that spermine administration upregulates autophagy proteins like LC3 and Beclin 1, leading to neuroprotective and anti-aging effects.[\[10\]](#) While it shares the autophagy-inducing capability, spermidine is more frequently cited as the primary polyamine responsible for this effect in mechanistic studies.[\[1\]](#)[\[2\]](#)

Conclusion: Both are potent autophagy inducers. Spermidine is more extensively studied in this specific context and its direct interaction with acetyltransferases is well-characterized.


Modulation of Nutrient-Sensing Pathways

The aging process is intricately linked to nutrient-sensing pathways like mTOR, AMPK, and Sirtuins. Both spermine and spermidine favorably modulate these pathways, mimicking the effects of caloric restriction.

- mTOR (mechanistic Target of Rapamycin): The mTOR pathway is a central regulator of cell growth and a key driver of aging when overactive. Both spermidine and spermine have been

shown to inhibit mTOR signaling.[16][18][19] This inhibition contributes to the induction of autophagy and promotes a shift towards cellular maintenance and stress resistance.

- AMPK (AMP-activated protein kinase): AMPK acts as a cellular energy sensor. Its activation, which signals low energy status, promotes catabolic processes like autophagy and is associated with longevity.[16] Both spermidine and spermine can activate AMPK, contributing to their beneficial metabolic and anti-aging effects.[4][10][17]
- Sirtuins: Sirtuins, particularly SIRT1, are NAD⁺-dependent deacetylases that play a critical role in metabolic regulation and longevity.[20] Spermidine has been shown to activate SIRT1, which in turn can deacetylate and activate PGC-1 α , a master regulator of mitochondrial biogenesis.[21] This creates a virtuous cycle, as improved mitochondrial function supports overall cellular health.

[Click to download full resolution via product page](#)

Caption: Interplay of spermine and spermidine with key longevity signaling pathways, including mTOR, AMPK, SIRT1, and autophagy regulators.

Anti-inflammatory and Antioxidant Effects

Chronic, low-grade inflammation ("inflammaging") is a major contributor to aging and age-related diseases. Both polyamines exhibit potent anti-inflammatory and antioxidant properties.

- They have been shown to reduce the expression of pro-inflammatory cytokines such as IL-1 β and IL-18.[4][10]
- They can inhibit the accumulation of reactive oxygen species (ROS) and decrease levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[3][10]

Structural and Genomic Stabilization

This is an area where a key difference may lie. Polyamines are polycations that can bind to negatively charged molecules like DNA, RNA, and proteins.

- Spermine: With four positive charges at physiological pH (compared to spermidine's three), spermine is a more effective agent for binding to and stabilizing nucleic acid structures.[1] This structural stabilization is crucial for protecting DNA from damage and ensuring the fidelity of replication and transcription.
- Spermidine: While also involved in these processes, its primary anti-aging role is more frequently attributed to its signaling functions in autophagy and metabolism.[1]

Conclusion: While both contribute to cellular health, spermine may have a more pronounced structural role in genomic stabilization due to its higher charge density, whereas spermidine's effects are more prominently linked to the induction of specific signaling cascades like autophagy.

Human Evidence

While most mechanistic data comes from model organisms, epidemiological studies in humans are promising. A prospective population-based study found that higher dietary spermidine intake was associated with reduced overall, cardiovascular, and cancer-related mortality.[12][15] These studies often measure spermidine-rich foods, which also contain spermine, making it difficult to disentangle their individual effects. Large-scale, head-to-head clinical trials comparing the two molecules for anti-aging endpoints are currently lacking.

Experimental Protocols

For researchers aiming to investigate the roles of these polyamines, standardized protocols are essential.

Protocol 1: Quantification of Polyamines in Biological Samples via HPLC

This protocol provides a method for accurately measuring polyamine levels in samples like cell lysates or serum.

- Sample Preparation:

- To 50 µL of sample (e.g., cell lysate, serum), add 50 µL of an internal standard (e.g., 40 µM 1,7-diaminoheptane, DAH).[22]
- Add 50 µL of 1.2 N perchloric acid to precipitate proteins.[22]
- Vortex briefly and centrifuge at 12,000-15,000 x g for 15 minutes at 4°C.
- Collect 50 µL of the supernatant for derivatization.[22]

- Dansyl Chloride Derivatization:

- In a new tube, add the 50 µL of supernatant.
- Add 200 µL of saturated sodium carbonate (Na₂CO₃).[22]
- Add 100 µL of 10 mg/mL dansyl chloride in acetone. Vortex immediately.
- Incubate in a water bath at 70°C for 15-20 minutes in the dark.

- Extraction:

- After incubation, add 250 µL of toluene to the reaction mixture.
- Vortex vigorously for 30 seconds to extract the dansylated polyamines.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.

- Carefully collect the upper toluene layer and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
- HPLC Analysis:
 - Reconstitute the dried sample in 100 µL of acetonitrile or a suitable mobile phase.
 - Inject the sample onto a C18 reverse-phase HPLC column.[23]
 - Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
 - Detect the derivatized polyamines using a fluorescence detector (Excitation ~340 nm, Emission ~515 nm).[24]

Protocol 2: Autophagy Flux Assay by Western Blot for LC3-II

This assay measures the rate of autophagy by assessing the turnover of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes.

Caption: Workflow for conducting an autophagy flux assay to measure the impact of spermine or spermidine.

- Cell Treatment:
 - Plate cells and allow them to adhere.
 - Create four experimental groups: (1) Vehicle control, (2) Spermidine/Spermine treatment, (3) Vehicle control + lysosomal inhibitor (e.g., 50 nM Bafilomycin A1 or 40 µM Chloroquine) for the last 2-4 hours of the experiment, (4) Spermidine/Spermine treatment + lysosomal inhibitor for the last 2-4 hours.[25]
- Cell Lysis and Western Blotting:
 - Wash cells with ice-cold PBS and lyse in RIPA buffer.
 - Quantify protein concentration using a BCA assay.

- Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against LC3. A loading control (e.g., β -actin) is essential. Probing for p62/SQSTM1 is also recommended, as its levels should decrease with increased autophagy.
- Data Analysis:
 - Detect signals using chemiluminescence.
 - Quantify the band intensity for LC3-II (the lower, lipidated band).
 - Autophagic flux is determined by comparing the accumulation of LC3-II in the presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the drug-treated group (4) compared to the inhibitor-only group (3) indicates an induction of autophagic flux.[\[26\]](#)

Protocol 3: Lifespan Analysis in *Caenorhabditis elegans*

C. elegans is a powerful model for aging research due to its short lifespan and genetic tractability.

- Synchronization:
 - Generate an age-synchronized population of worms by treating gravid adult worms with a bleach solution to isolate eggs.[\[27\]](#)
 - Allow eggs to hatch on an unseeded NGM (nematode growth medium) plate, causing them to arrest at the L1 larval stage.
- Assay Setup:
 - Prepare NGM plates seeded with *E. coli* OP50 (standard food source). For the experimental group, supplement the NGM agar or the bacterial lawn with the desired concentration of spermine or spermidine.
 - Include a control group with no compound.

- Add a mitotic inhibitor like 5-fluoro-2'-deoxyuridine (FUDR) to the plates after the worms reach the L4 stage to prevent them from producing progeny, which would confound the assay.[27][28]
- Transfer a set number of age-synchronized L4 worms (e.g., 100-120 per condition) to the prepared plates.[27]
- Scoring and Data Collection:
 - Starting from the first day of adulthood (Day 0), score the worms every 1-2 days.
 - Gently prod each worm with a platinum wire pick. Worms that fail to respond to touch are scored as dead.[29][30]
 - Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from injury.
 - Continue scoring until all worms have died.
- Data Analysis:
 - Generate survival curves using the Kaplan-Meier method.[30]
 - Compare the survival curves between the control and treated groups using the log-rank test to determine statistical significance.[28][31]

Conclusion and Future Perspectives

Both spermine and spermidine are formidable anti-aging agents with significant experimental support for their ability to extend lifespan and healthspan in diverse model organisms.

- Spermidine currently holds the spotlight in aging research. Its role as a potent and direct inducer of autophagy via acetyltransferase inhibition is well-established and extensively documented. It is often considered the primary driver of the anti-aging effects associated with polyamine supplementation.[1][2]
- Spermine, while also demonstrating robust lifespan-extending and autophagy-inducing properties, may possess a complementary and perhaps more pronounced role in maintaining genomic and structural integrity due to its higher cationic charge.[1]

Which is more potent? Based on the current body of literature, spermidine appears to be the more potent signaling molecule for inducing key anti-aging pathways like autophagy. However, this does not diminish the efficacy of spermine. Given that spermidine is the direct precursor to spermine, supplementation with spermidine will invariably modulate the levels of both. The optimal strategy may not be to choose one over the other, but to understand their complementary roles.[\[1\]](#)

Future research must focus on head-to-head comparisons in mammalian models and, crucially, in human clinical trials. Investigating the differential effects of spermine and spermidine on the epigenome and their specific interactions with different acetyltransferases and other enzymes will be vital to fully harnessing their therapeutic potential in the fight against age-related decline.

References

- Ni, Y. Q., & Liu, Y. S. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. *Aging and disease*, 12(8), 1948–1963.
- Minois, N. (2014). Molecular Basis of the 'Anti-Aging' Effect of Spermidine and Other Natural Polyamines - A Mini-Review. *Gerontology*, 60(4), 319-326.
- Ni, Y. Q., & Liu, Y. S. (2021).
- Minois, N. (2014). Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review. PubMed.
- Lucanic, M., et al. (2020). Analysis of Lifespan in *C. elegans*: Low- and High-Throughput Approaches. *Methods in Molecular Biology*.
- Besta, A., et al. (2014). Measuring autophagosome flux. *Methods*, 68(1), 132-138.
- Hardie, D. G. (2018). Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ). *Journal of Biological Chemistry*, 293(48), 18738-18749.
- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. *Aging*, 12(7), 6401–6414.
- Eisenberg, T., et al. (2016). Cardioprotection and lifespan extension by the natural polyamine spermidine.
- BenchChem. (2025). Application Notes and Protocols for Autophagy Flux Assay Using Tenovin-6. BenchChem.
- Lucanic, M., et al. (2020). Analysis of Lifespan in *C. elegans*: Low- and High-Throughput Approaches. PMC.
- Xu, T. T., et al. (2020). Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice. aging-us.com.
- Ghazi, A. A., & El-Sabbagh, M. (2023). Role of spermidine in longevity. *Endocrine Abstracts*.
- Longevity Labs, Inc. (2025).

- Madeo, F., et al. (2018). Spermidine delays aging in humans. *Aging Cell*, 17(4), e12753.
- ORIHERB. (2025). Spermidine vs Spermine: Which Polyamine Has Stronger Anti-Aging Effects?. ORIHERB.
- Ray, S., et al. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. *International Journal of Molecular Sciences*, 23(18), 10587.
- Paik, D., et al. (2021). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Su, W. H. (2022). Lifespan Extension by Spermidine Supplementation and Methionine Restriction: a Mechanism in Common?. eScholarship.
- Balcerzak, W., et al. (2017). A useful procedure for detection of polyamines in biological samples as a potential diagnostic tool in cancer diagnosis. *Applied Cancer Research*, 37(1), 23.
- VERSO. (2022). Exploring the Health-Promoting Mechanisms of Spermidine. VERSO.
- MDPI. (2022). Polyamine Detection Methods. Encyclopedia.
- Madeo, F., et al. (2010). Spermidine: A novel autophagy inducer and longevity elixir. *Autophagy*, 6(1), 160-162.
- Minois, N. (2014). Molecular Basis of the 'Anti-Aging' Effect of Spermidine and Other Natural Polyamines - A Mini-Review. Semantic Scholar.
- Murray Stewart, T., et al. (2022).
- Carmona-Gutierrez, D., et al. (2018). Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans?. *Autophagy*, 14(8), 1472-1475.
- Ray, S., et al. (2022). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. MDPI.
- Bio-Techne. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
- Pugsley, H. R. (2022).
- Gusarov, I., et al. (2021). Computational Analysis of Lifespan Experiment Reproducibility. *Frontiers in Aging Neuroscience*, 13, 676698.
- Su, W. H., et al. (2024). INTERACTION OF SPERMIDINE AND A LOW-METHIONINE DIET ON LIFESPAN IN MTDNA-DEFICIENT SACCHAROMYCES CEREVIAE.
- Madeo, F., et al. (2009). Spermidine surprise for a long life. *Cell Cycle*, 8(19), 3037-3038.
- JoVE. (2025).
- Wasty, O., et al. (2025). Gut microbiota and anti-aging: Focusing on spermidine.
- Yilmaz, A., et al. (2023). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). *Molecules*, 28(14), 5364.
- Bio-Rad Antibodies. (n.d.). Best Practice for Detecting Autophagy by Flow Cytometry. Bio-Rad Antibodies.
- Serviddio, G., et al. (2020).

- Surveying low-cost methods to measuring lifespan and healthspan in *C. elegans*. (2020). *Experimental Gerontology*, 139, 111021.
- Morselli, E., et al. (2009). While resveratrol functions as an activator of the deacetylase Sirtuin...
- Zhang, Y., et al. (2021). Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function. *Aging Cell*, 20(2), e13295.
- Tomorrow Bio. (2023). Activating Longevity Genes: Spermidine Promotes Cellular Autophagy. Tomorrow Bio.
- Singh, A., et al. (2025). Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements. *Preprints.org*.
- EffePharm. (2025). Which Is Better, NMN or Spermidine? A Science-Based Comparison for Cellular Longevity. EffePharm.
- Oxford Healthspan. (2025). Food-Derived vs Synthetic Spermidine: What is the Difference?. Oxford Healthspan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. oriherb.com [oriherb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases aginganddisease.org
- 5. karger.com [karger.com]
- 6. Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC pmc.ncbi.nlm.nih.gov
- 7. researchgate.net [researchgate.net]
- 8. Lifespan Extension by Spermidine Supplementation and Methionine Restriction: a Mechanism in Common? escholarship.org

- 9. Long-term treatment with spermidine increases health span of middle-aged Sprague-Dawley male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice | Aging [aging-us.com]
- 11. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spermidinelife.us [spermidinelife.us]
- 17. ver.so [ver.so]
- 18. Interaction of polyamines and mTOR signaling in the synthesis of antizyme (AZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tomorrow Bio 4.0 [tomorrow.bio]
- 21. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Surveying low-cost methods to measuring lifespan and healthspan in *C. elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Analysis of Lifespan in *C. elegans*: Low- and High-Throughput Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analysis of Lifespan in *C. elegans*: Low- and High-Throughput Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Computational Analysis of Lifespan Experiment Reproducibility [frontiersin.org]
- To cite this document: BenchChem. [Spermine vs. Spermidine: A Comparative Analysis of Anti-Aging Potency]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663681#spermine-vs-spermidine-which-is-a-more-potent-anti-aging-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com